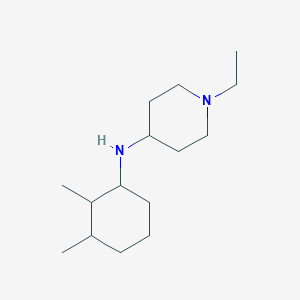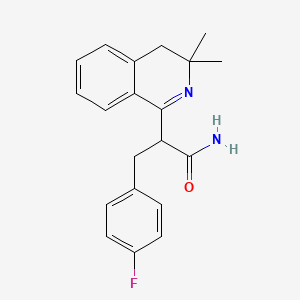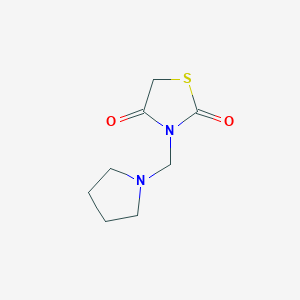
2-(benzylamino)-1-(4-bromophenyl)-1-(4-methoxyphenyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Benzylamino)-1-(4-bromophenyl)-1-(4-methoxyphenyl)ethanol, also known as Compound A, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications.
科学的研究の応用
2-(benzylamino)-1-(4-bromophenyl)-1-(4-methoxyphenyl)ethanol A has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurological disorders. In cancer research, 2-(benzylamino)-1-(4-bromophenyl)-1-(4-methoxyphenyl)ethanol A has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has also shown that 2-(benzylamino)-1-(4-bromophenyl)-1-(4-methoxyphenyl)ethanol A can reduce inflammation by inhibiting the production of inflammatory cytokines. In neurological disorders, 2-(benzylamino)-1-(4-bromophenyl)-1-(4-methoxyphenyl)ethanol A has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
作用機序
2-(benzylamino)-1-(4-bromophenyl)-1-(4-methoxyphenyl)ethanol A exerts its effects through various mechanisms of action. In cancer cells, it induces apoptosis by activating caspases and inhibiting anti-apoptotic proteins. It also inhibits angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF). In inflammation, it inhibits the production of inflammatory cytokines such as TNF-α and IL-6 by blocking the NF-κB pathway. In neurological disorders, it reduces oxidative stress and inflammation by activating the Nrf2 pathway and inhibiting the NF-κB pathway.
Biochemical and Physiological Effects:
2-(benzylamino)-1-(4-bromophenyl)-1-(4-methoxyphenyl)ethanol A has been shown to have various biochemical and physiological effects. In cancer cells, it inhibits cell proliferation and induces cell death. In inflammation, it reduces the production of inflammatory cytokines and inhibits the recruitment of immune cells to the site of inflammation. In neurological disorders, it reduces oxidative stress and inflammation, which are known to contribute to the pathogenesis of these disorders.
実験室実験の利点と制限
One of the advantages of 2-(benzylamino)-1-(4-bromophenyl)-1-(4-methoxyphenyl)ethanol A is its high purity and good yield, which makes it suitable for further research and development. However, one of the limitations is its limited solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of studies on its pharmacokinetics and toxicity, which are important factors to consider in drug development.
将来の方向性
There are several future directions for research on 2-(benzylamino)-1-(4-bromophenyl)-1-(4-methoxyphenyl)ethanol A. One direction is to study its pharmacokinetics and toxicity in vivo to determine its safety and efficacy as a potential therapeutic agent. Another direction is to investigate its potential applications in other fields such as cardiovascular disease and metabolic disorders. Additionally, further studies on its mechanism of action and the signaling pathways involved could provide insights into its therapeutic potential. Finally, the development of more efficient synthesis methods could make 2-(benzylamino)-1-(4-bromophenyl)-1-(4-methoxyphenyl)ethanol A more accessible for research and development.
合成法
2-(benzylamino)-1-(4-bromophenyl)-1-(4-methoxyphenyl)ethanol A can be synthesized through a multi-step process involving the reaction of 4-bromobenzaldehyde with 4-methoxybenzylamine, followed by reduction and cyclization steps. The final product is obtained in good yield and high purity, making it suitable for further research and development.
特性
IUPAC Name |
2-(benzylamino)-1-(4-bromophenyl)-1-(4-methoxyphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrNO2/c1-26-21-13-9-19(10-14-21)22(25,18-7-11-20(23)12-8-18)16-24-15-17-5-3-2-4-6-17/h2-14,24-25H,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPATZKQHLKJMRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNCC2=CC=CC=C2)(C3=CC=C(C=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzylamino)-1-(4-bromophenyl)-1-(4-methoxyphenyl)ethanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-({2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-methylpiperidine](/img/structure/B5185008.png)

![2-(4-methoxyphenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5185019.png)
![1-(4-chlorophenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one](/img/structure/B5185020.png)
![N-[2-(4-methyl-1-piperazinyl)ethyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5185027.png)
![1-[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]methanamine](/img/structure/B5185038.png)
![4-(2,4-dimethoxy-3-methylbenzyl)-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5185044.png)

![N-[2-hydroxy-3-(1-piperidinyl)propyl]-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B5185060.png)


![(3aS*,5S*,9aS*)-5-(1-ethyl-1H-pyrazol-4-yl)-2-(2-methoxybenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5185077.png)

